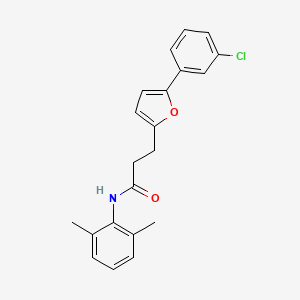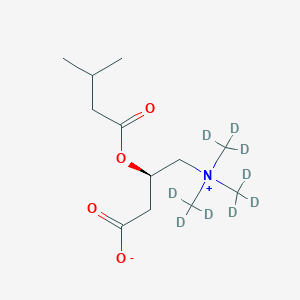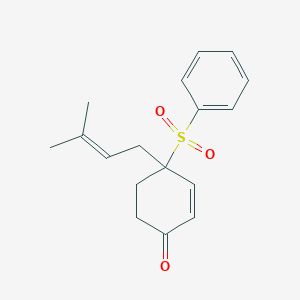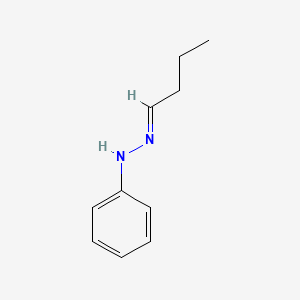
Silane, (diphenylmethoxy)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (diphenylmethoxy)triphenyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one diphenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (diphenylmethoxy)triphenyl-, typically involves the reaction of triphenylchlorosilane with diphenylmethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)3SiCl+(C6H5)2CHOH→(C6H5)3SiOCH(C6H5)2+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (diphenylmethoxy)triphenyl-, may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (diphenylmethoxy)triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, (diphenylmethoxy)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone resins and coatings.
Mécanisme D'action
The mechanism by which Silane, (diphenylmethoxy)triphenyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions include:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar structure but lacks the diphenylmethoxy group.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
Silane, (diphenylmethoxy)triphenyl-, is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Propriétés
Numéro CAS |
18857-43-7 |
|---|---|
Formule moléculaire |
C31H26OSi |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
benzhydryloxy(triphenyl)silane |
InChI |
InChI=1S/C31H26OSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
Clé InChI |
RUPYNOSVAGABKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)


![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)



![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)





